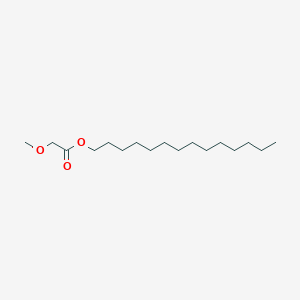
Methoxyacetic acid, tetradecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxyacetic Acid Tetradecyl Ester, also known as tetradecyl 2-methoxyacetate, is an organic compound with the molecular formula C17H34O3. It is an ester derivative of methoxyacetic acid and tetradecanol. This compound is characterized by its long alkyl chain, which imparts unique physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methoxyacetic Acid Tetradecyl Ester can be synthesized through the esterification of methoxyacetic acid with tetradecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of Methoxyacetic Acid Tetradecyl Ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high purity and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methoxyacetic Acid Tetradecyl Ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield methoxyacetic acid and tetradecanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Methoxyacetic acid and tetradecanol.
Transesterification: A new ester and alcohol.
Reduction: Methoxyacetic alcohol and tetradecanol.
Wissenschaftliche Forschungsanwendungen
Methoxyacetic Acid Tetradecyl Ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its surface-active properties.
Wirkmechanismus
The mechanism of action of Methoxyacetic Acid Tetradecyl Ester involves its interaction with biological membranes. The long alkyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the transport of hydrophobic drugs across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methoxyacetic Acid: The parent compound, which lacks the long alkyl chain.
Ethoxyacetic Acid Tetradecyl Ester: Similar structure but with an ethoxy group instead of a methoxy group.
Butoxyacetic Acid Tetradecyl Ester: Contains a butoxy group, resulting in different physical and chemical properties.
Uniqueness
Methoxyacetic Acid Tetradecyl Ester is unique due to its specific combination of a methoxy group and a long tetradecyl chain. This combination imparts distinct amphiphilic properties, making it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
Eigenschaften
CAS-Nummer |
959263-00-4 |
|---|---|
Molekularformel |
C17H34O3 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
tetradecyl 2-methoxyacetate |
InChI |
InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17(18)16-19-2/h3-16H2,1-2H3 |
InChI-Schlüssel |
JJYLKSSFYFVNAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOC(=O)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















